

The Versatility of Carsalam: A Precursor for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carsalam*

Cat. No.: *B1662507*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, chemically known as 2H-1,3-benzoxazine-2,4(3H)-dione, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and reactivity make it an invaluable precursor for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthetic utility of **Carsalam**, detailing its conversion into various derivatives and exploring the associated pharmacological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Physicochemical Properties of Carsalam

A thorough understanding of the physicochemical properties of a precursor is fundamental to its successful application in synthesis. Key properties of **Carsalam** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₅ NO ₃	[1][2]
Molecular Weight	163.13 g/mol	[1][2]
Melting Point	228-232 °C	[3]
Appearance	Off-white to light brown crystalline powder	[3]
CAS Number	2037-95-8	[1][3]

Synthesis of Carsalam Derivatives

Carsalam serves as a versatile starting material for the synthesis of a wide range of derivatives, primarily through reactions targeting the nitrogen and oxygen atoms of the benzoxazine ring system. The following sections detail the experimental protocols for the synthesis of key classes of **Carsalam** derivatives.

N-Alkylation of Carsalam

The nitrogen atom at the 3-position of the **Carsalam** ring is readily alkylated to yield N-substituted derivatives. These compounds have been explored for various pharmacological activities.

Experimental Protocol: General Procedure for N-Alkylation of **Carsalam**

To a solution of **Carsalam** (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAC), a base (1.1-1.5 equivalents), typically sodium carbonate, is added. The mixture is stirred at room temperature for a short period before the addition of the alkylating agent (1.1-1.2 equivalents). The reaction is then heated to a temperature ranging from 70°C to 100°C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, poured into cold water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Derivative	Alkylating Agent	Base	Solvent	Temp. (°C)	Yield (%)	M.P. (°C)	Reference
3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-dione	Benzyl chloride	NaOEt	Ethanol	Reflux	-	154-155	[1]
3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione	Ethyl iodide	NaOEt	Ethanol	Reflux	-	138-139	[1]
3-(p-Nitrobenzyl)-2H-1,3-benzoxazine-2,4(3H)-dione	p-Nitrobenzyl bromide	NaOEt	Ethanol	Reflux	-	210-211	[1]

O-Alkylation of Carsalam

The hydroxyl group at the 4-position of the **Carsalam** ring can be alkylated, though this reaction is less commonly reported than N-alkylation. O-alkylation can lead to the formation of compounds with distinct biological profiles.

Experimental Protocol: Synthesis of Ethyl 2-(2,4-dioxo-2H-1,3-benzoxazin-3(4H)-yl)acetate

A mixture of **Carsalam** (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the

solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to afford the desired O-alkylated product.

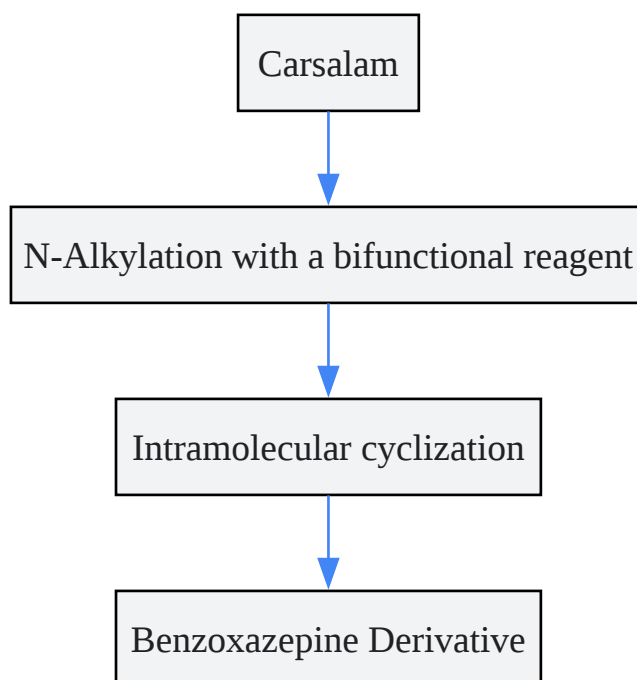
Derivative	Alkylating Agent	Base	Solvent	Yield (%)	Reference
Ethyl 2-(2,4-dioxo-2H-1,3-benzoxazin-3(4H)-yl)acetate	Ethyl chloroacetate	K ₂ CO ₃	Acetone	-	[4]

Synthesis of Benzoxazepine Derivatives

Carsalam can be utilized as a precursor for the synthesis of more complex heterocyclic systems, such as benzoxazepines. These seven-membered ring structures are of interest due to their presence in a variety of biologically active molecules.

Experimental Workflow: Synthesis of Benzoxazepine Derivatives from **Carsalam**

The synthesis of benzoxazepine derivatives from **Carsalam** typically involves a multi-step sequence. A general workflow is outlined below.



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Caption: General workflow for the synthesis of benzoxazepine derivatives from **Carsalam**.

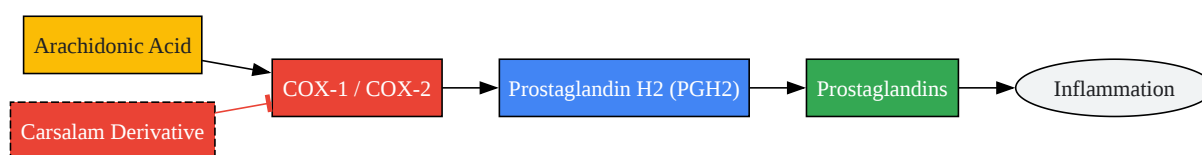
Biological Activities of Carsalam Derivatives and Associated Signaling Pathways

Derivatives of **Carsalam** have been investigated for a range of pharmacological activities, most notably as anti-inflammatory and anticoagulant agents.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The structural similarity of salicylamide derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that they may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition



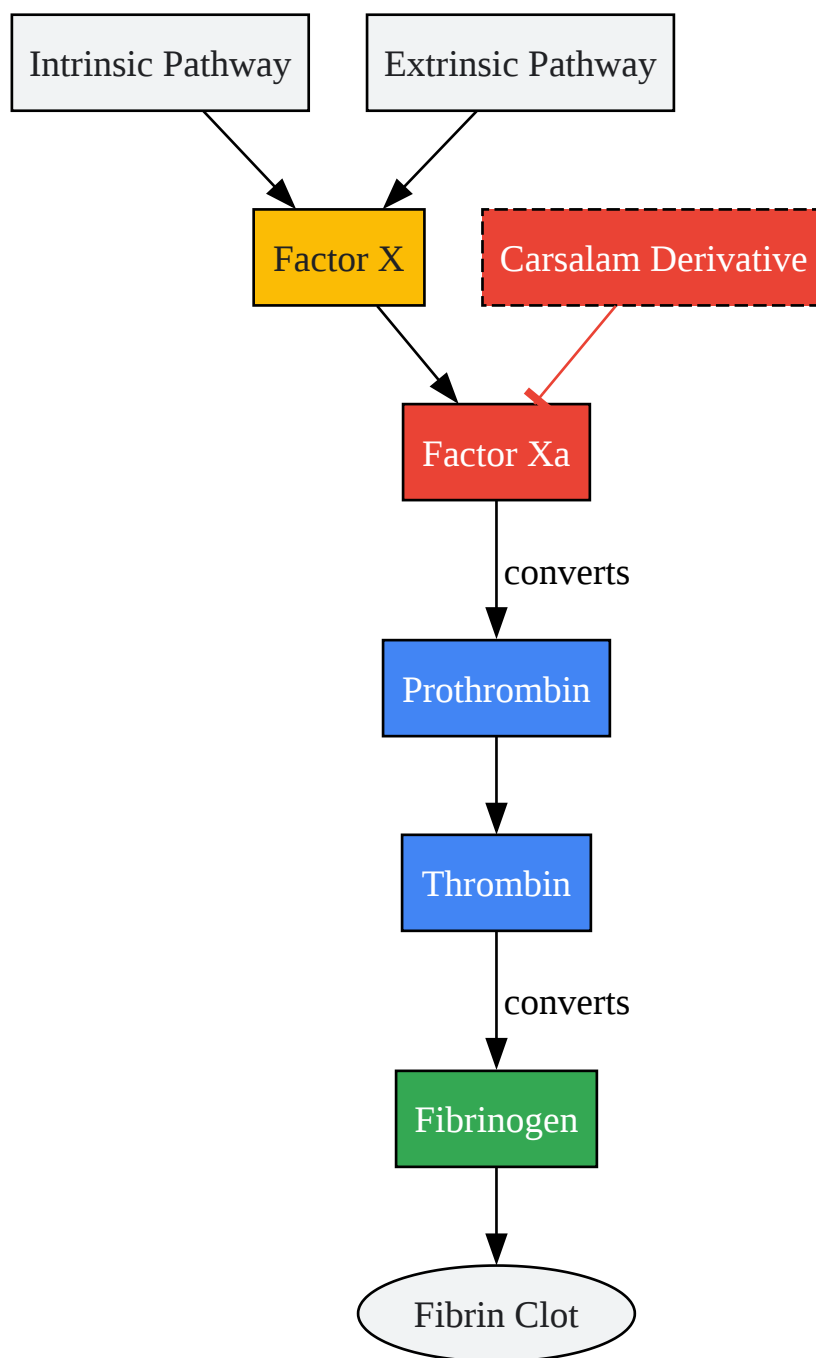
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Caption: Inhibition of the cyclooxygenase pathway by **Carsalam** derivatives.

Anticoagulant Activity: Factor Xa Inhibition

Certain benzoxazinone derivatives have been identified as potent inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[2][3] By inhibiting FXa, these compounds can prevent the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect.

Signaling Pathway: Blood Coagulation Cascade and Factor Xa Inhibition

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- To cite this document: BenchChem. [The Versatility of Carsalam: A Precursor for Bioactive Compound Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662507#carsalam-as-a-precursor-compound-in-synthesis]

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